3-Methoxyphenylacetone
Overview
Description
3-Methoxyphenylacetone: is an organic compound with the molecular formula C10H12O2 . It is a substituted phenylacetone, characterized by the presence of a methoxy group attached to the benzene ring. This compound is a pale yellow oil that is miscible with dimethyl sulfoxide and has a boiling point of approximately 258-260°C .
Scientific Research Applications
Chemistry:
Synthesis of Cyanohydrins: 3-Methoxyphenylacetone is used in the preparation of optically active cyanohydrins, which are important intermediates in organic synthesis.
Biology and Medicine:
Central Nervous System Active Compounds: The compound is employed in the synthesis of central nervous system active compounds, which have potential therapeutic applications.
Industry:
Safety and Hazards
“1-(3-Methoxyphenyl)acetone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
Mechanism of Action
3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, 1-(3-Methoxyphenyl)acetone, or 3-Methoxyphenyl acetone, is a chemical compound with the molecular formula C10H12O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the compound is used in the synthesis of other compounds, suggesting it may interact with various molecular targets depending on the specific synthesis process .
Mode of Action
As a precursor in chemical synthesis, its mode of action likely involves reacting with other compounds to form new substances .
Biochemical Pathways
It’s used in the synthesis of optically active cyanohydrins and central nervous system (cns) active compounds , suggesting it may play a role in the biochemical pathways related to these substances.
Pharmacokinetics
As a chemical used primarily in synthesis, its bioavailability would depend on the specific conditions of the reaction and the resulting compound .
Result of Action
It’s known to be used in the synthesis of cns active compounds , suggesting that the resulting compounds may have effects on the nervous system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which this compound is involved .
Biochemical Analysis
Biochemical Properties
3-Methoxyphenylacetone plays a significant role in biochemical reactions, particularly in the synthesis of CNS active compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the preparation of 4-amino-3-methoxypropiophenone, which involves specific enzymatic processes . The compound’s interactions with enzymes and proteins are crucial for its role in synthesizing biologically active molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of CNS active compounds, which can affect neuronal cells and their functions . The compound’s impact on cell signaling pathways and gene expression is essential for its role in modulating cellular activities and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, including enzymes and proteins. It acts as a precursor in the synthesis of CNS active compounds, where it undergoes enzymatic transformations . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways and gene expression involved in the synthesis process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is crucial for its effectiveness in biochemical reactions. Over time, it may undergo degradation, which can impact its long-term effects on cellular functions observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in synthesizing CNS active compounds. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of CNS active compounds. It interacts with specific enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s transport and distribution are crucial for its role in biochemical reactions and cellular functions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell . Understanding its subcellular localization is essential for elucidating its role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Friedel-Crafts Acylation: One common method for synthesizing 3-Methoxyphenylacetone involves the Friedel-Crafts acylation of anisole (methoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{CH}_3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]
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Industrial Production Methods: Industrially, this compound can be produced through similar Friedel-Crafts acylation processes, often optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: 3-Methoxyphenylacetone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group directs incoming electrophiles to the ortho and para positions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 3-Methoxybenzoic acid or 3-Methoxybenzaldehyde.
Reduction: 3-Methoxyphenylpropanol.
Substitution: 3-Methoxy-4-bromophenylacetone or 3-Methoxy-4-nitrophenylacetone.
Comparison with Similar Compounds
Phenylacetone: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-Methoxyphenylacetone: The methoxy group is positioned at the para position, altering its reactivity and directing effects in substitution reactions.
3-Methoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity in oxidation and reduction reactions.
Uniqueness:
Properties
IUPAC Name |
1-(3-methoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRRRLPDBJBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184359 | |
Record name | 1-(3-Methoxyphenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-13-2 | |
Record name | 3′-Methoxyphenyl-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Methoxyphenyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methoxyphenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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